

## Application Note: Lentiviral Transduction for CRBN Knockdown Studies with SJ988497

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Compound of Interest		
Compound Name:	SJ988497	
Cat. No.:	B10832079	Get Quote

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## Introduction

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, acting as a substrate receptor.[1] Its modulation is a key mechanism for a class of therapeutic agents known as immunomodulatory drugs (IMiDs) and has become a significant target in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

**SJ988497** is a potent PROTAC that targets Janus kinase 2 (JAK2) for degradation by hijacking the CRBN E3 ligase.[2][3] It is composed of a Ruxolitinib derivative that binds to JAK2, a linker, and a Pomalidomide-based ligand that recruits CRBN.[4][5] This targeted protein degradation strategy has shown promise in preclinical models of acute lymphoblastic leukemia (ALL), particularly those with rearrangements of the cytokine receptor-like factor 2 (CRLF2), which leads to activation of the JAK-STAT pathway.

To validate the CRBN-dependent mechanism of action of **SJ988497**, it is essential to compare its activity in cells with normal CRBN expression versus those with reduced CRBN levels. Lentiviral-mediated shRNA knockdown is a robust method for achieving stable suppression of a target gene, making it an ideal tool for such validation studies. This application note provides detailed protocols for lentiviral transduction to knock down CRBN, followed by experimental



procedures to assess the efficacy of **SJ988497** in both CRBN-proficient and CRBN-deficient cellular contexts.

## **Data Presentation**

The efficacy of **SJ988497** is significantly attenuated in cells with reduced CRBN expression, highlighting its dependence on CRBN for activity. The following table summarizes the quantitative data on the half-maximal effective concentration (EC50) of **SJ988497** in parental and CRBN-knockdown (CRBN-KD) MHH-CALL-4 human leukemia cells.

Cell Line	Treatment	EC50 (nM)	Fold Change in EC50	Reference
MHH-CALL-4 (Parental)	SJ988497 (72h)	0.4	-	
MHH-CALL-4 (CRBN-KD)	SJ988497 (72h)	3456.2	8640.5	_

## Experimental Protocols Lentiviral shRNA Transduction for CRBN Knockdown

This protocol describes the use of lentiviral particles carrying shRNA targeting CRBN to generate stable knockdown cell lines. A non-targeting shRNA should be used as a negative control.

### Materials:

- Target cells (e.g., MHH-CALL-4)
- Lentiviral particles with shRNA targeting CRBN (and non-targeting control)
- Complete cell culture medium
- Hexadimethrine bromide (Polybrene)
- Puromycin



- 96-well or 12-well cell culture plates
- Personal protective equipment (PPE) for BSL-2 level work

#### Protocol:

## Day 1: Cell Seeding

- Culture target cells to be 70-80% confluent and in the exponential growth phase.
- Trypsinize and count the cells.
- Seed 1.6 x 10<sup>4</sup> cells per well in a 96-well plate or an appropriate number of cells for a 12-well plate in fresh complete medium.
- Incubate overnight at 37°C in a humidified incubator with 5-7% CO2.

## Day 2: Transduction

- On the day of infection, ensure the cells are approximately 50-70% confluent.
- Prepare a medium containing Polybrene at a final concentration of 5-8 μg/mL. The optimal concentration may vary by cell type and should be determined empirically.
- Remove the old medium from the cells and replace it with the Polybrene-containing medium.
- Thaw the lentiviral particles on ice and gently mix.
- Add the lentiviral particles to the appropriate wells at a desired multiplicity of infection (MOI).
   If the optimal MOI is unknown, a range of MOIs (e.g., 0.5, 1, 5) should be tested.
- Gently swirl the plate to mix and incubate overnight at 37°C.

#### Day 3: Medium Change

- Approximately 18-24 hours post-transduction, remove the medium containing the lentiviral particles and Polybrene.
- Replace with fresh, pre-warmed complete culture medium.



Day 4 onwards: Selection and Expansion

- 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium.
   The optimal puromycin concentration must be determined by a titration experiment (kill curve) for each cell line, typically ranging from 2-10 µg/mL.
- Replace the medium with fresh puromycin-containing medium every 3-4 days.
- Continue selection until resistant colonies are identifiable and non-transduced control cells are completely killed.
- Pick a minimum of 5 puromycin-resistant colonies and expand each clone in separate wells to assay for CRBN knockdown.
- Validate CRBN knockdown at the protein level using Western blot analysis.

## **Cell Viability Assay**

This protocol is to determine the EC50 of **SJ988497** in both the parental (or non-targeting control) and the CRBN-knockdown cell lines.

#### Materials:

- Parental/control and CRBN-KD cells
- SJ988497
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
- Plate reader

#### Protocol:

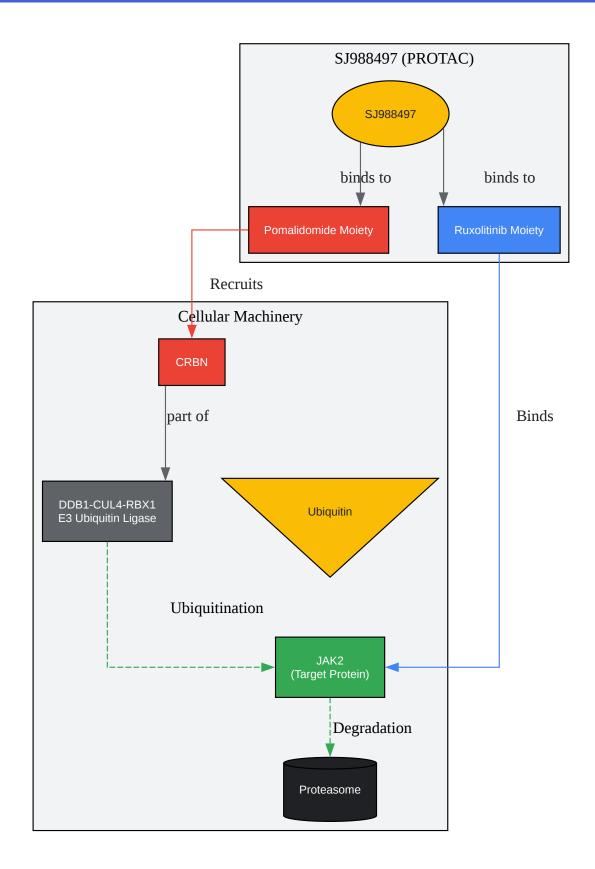
 Seed the parental/control and CRBN-KD cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.



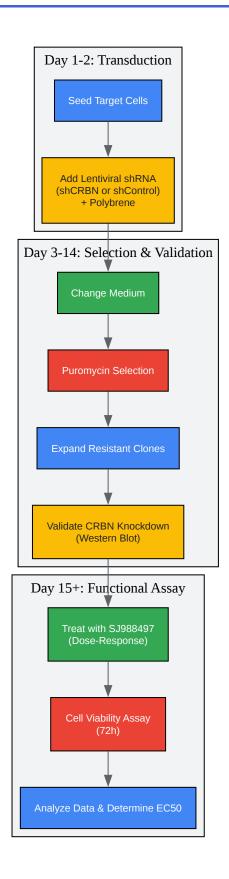
- Prepare a serial dilution of **SJ988497** in complete culture medium. A typical concentration range could be from 1 nM to 10  $\mu$ M.
- Remove the medium from the cells and add the medium containing the different concentrations of SJ988497. Include wells with medium and no drug as a negative control.
- Incubate the plates for 72 hours at 37°C.
- After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).
- Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the dose-response curve and determine the EC50 value using appropriate software (e.g., GraphPad Prism).

# Visualizations Signaling Pathway and Mechanism of Action









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